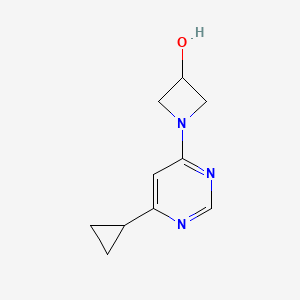
1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol
Vue d'ensemble
Description
1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
Research into the antibacterial properties of compounds related to "1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol" has shown promising results. For instance, quantitative structure-activity relationships (QSAR) studies on various azetidines have clarified the structural requirements for enhancing antibacterial activity against gram-negative and gram-positive bacteria. The research indicated a good parabolic relationship between the antibacterial activity and the calculated hydrophobic parameters of these molecules, suggesting that specific structural modifications could potentiate their antibacterial effects (Okada et al., 1993).
Receptor Antagonism
The design and pharmacological evaluation of neurokinin-2 (NK2) antagonists based on azetidine derivatives have been explored. Modifications to the azetidine moiety, such as incorporating a cyclopropyl group, have been shown to confer improved metabolic stability and functional potency against the NK2 receptor, highlighting the potential of these compounds in therapeutic applications (Mackenzie et al., 2002).
Synthesis Methodologies
Innovative synthesis methods for azetidine-containing compounds offer new avenues for drug discovery and development. For example, the microwave-assisted three-component synthesis of 6-cyano-5,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-ones from 6-aminopyrimidin-4-ones under dry conditions demonstrates a streamlined approach to generating novel compounds with potential biological activity, although these specific derivatives did not exhibit antifungal activity in vitro (Quiroga et al., 2006).
Structure-Activity Relationships
Exploring the structure-activity relationships (SAR) of azetidine-based compounds has led to insights into how modifications to the azetidine ring can impact biological activity. Research has identified specific structural changes that enhance the pharmacological profile of these compounds, such as adjustments to the azetidine 3-substituent to increase potency and metabolic stability, thereby providing guidance for the development of more effective therapeutic agents (Feskov et al., 2019).
Propriétés
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-8-4-13(5-8)10-3-9(7-1-2-7)11-6-12-10/h3,6-8,14H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMMEEBTYMNZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CC(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




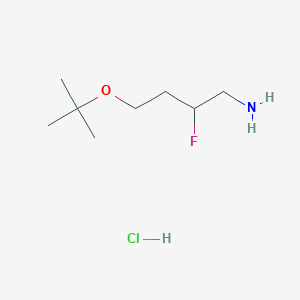
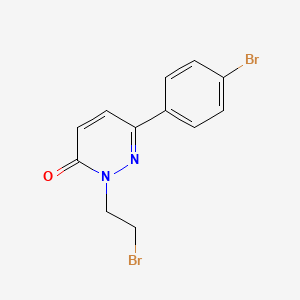



![3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1492257.png)
![3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492258.png)
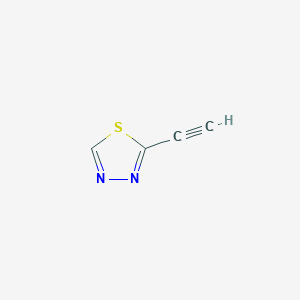
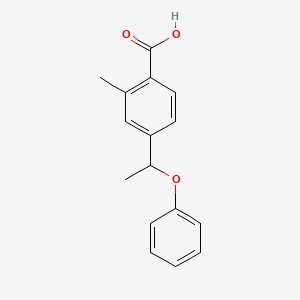
![[6-(2,2,2-Trifluoroethyl)pyrimidin-4-yl]methanamine](/img/structure/B1492261.png)


